A Technical Guide to the Structural Elucidation of (1-methyl-1H-indazol-7-yl)methanamine
A Technical Guide to the Structural Elucidation of (1-methyl-1H-indazol-7-yl)methanamine
Abstract
The structural characterization of regioisomeric N-alkylated indazoles is a critical challenge in medicinal chemistry and drug development. The position of the alkyl group on the indazole nitrogen (N-1 vs. N-2) can profoundly influence the molecule's biological activity and physicochemical properties. This technical guide provides an in-depth, methodology-focused walkthrough for the unambiguous structure elucidation of (1-methyl-1H-indazol-7-yl)methanamine. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic amines.
Introduction: The Indazole Scaffold and the N-Alkylation Challenge
The indazole ring system is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib and anticancer drugs such as Niraparib.[1] The synthetic derivatization of indazoles frequently involves N-alkylation, which introduces a critical point of ambiguity. The indazole nucleus possesses two nucleophilic nitrogen atoms, leading to the potential formation of N-1 and N-2 regioisomers.[2][3] Distinguishing between these isomers is non-trivial and absolutely essential, as the regiochemistry often dictates the compound's interaction with biological targets.[4][5]
This guide focuses on (1-methyl-1H-indazol-7-yl)methanamine, a model compound that encapsulates this common analytical challenge. Our objective is to establish a logical, evidence-based workflow that culminates in the unequivocal assignment of its structure, paying special attention to the definitive placement of the methyl group on the N-1 position of the indazole core.
Foundational Analysis: Molecular Formula and Functional Group Identification
Prior to detailed structural mapping, the first steps involve confirming the molecular formula and identifying the key functional groups present. This foundational data provides the necessary constraints for the subsequent, more complex NMR analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is employed first to provide an exact mass measurement of the molecule. This is superior to nominal mass spectrometry as it can confirm the elemental composition with high confidence, immediately validating the synthetic outcome and ruling out unexpected products. We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for protonating the basic amine functionality, yielding a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Infuse the sample solution into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[7]
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.0 kV
-
Scan Range: m/z 50 - 500
-
Resolution: >10,000 FWHM[6]
-
-
Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical exact mass calculated for the protonated target molecule, C₉H₁₂N₃⁺.
Data Presentation: Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight (Monoisotopic) | 161.0953 Da |
| Expected [M+H]⁺ (C₉H₁₂N₃⁺) | 162.1026 Da |
| Mass Accuracy Requirement | < 5 ppm |
The observation of an ion at m/z 162.1026 (within 5 ppm tolerance) provides strong evidence for the elemental composition C₉H₁₁N₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are specifically looking for evidence of the primary amine (-NH₂) and the aromatic indazole system, while also confirming the absence of an indazole N-H bond, which would indicate successful N-methylation.[8]
Experimental Protocol: ATR-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9][10]
-
Sample Application: Place a small amount of the neat solid or oil sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the primary amine; two distinct bands are expected.[11][12] |
| 3100 - 3000 | C-H Aromatic Stretch | Indazole Ring | Indicates the aromatic system. |
| 2950 - 2850 | C-H Aliphatic Stretch | -CH₃, -CH₂- | Confirms the presence of saturated C-H bonds. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine.[11] |
| 1600 - 1450 | C=C Aromatic Stretch | Indazole Ring | Characteristic of the aromatic ring framework. |
| 1335 - 1250 | C-N Aromatic Stretch | Ar-N | Supports the indazole structure.[11] |
| Absence at ~3150 | N-H Indazole Stretch | Indazole N-H | The absence of this broad peak confirms N-substitution. |
Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing a detailed atom-by-atom map of the molecular skeleton. A combination of 1D and 2D experiments is required to resolve all ambiguities, particularly the N-1 vs. N-2 isomerism.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[13][14]
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR Analysis
Expertise & Causality: The one-dimensional spectra provide the first detailed look at the chemical environment of each proton and carbon atom. The chemical shifts, signal multiplicities (splitting patterns), and integrations are used to assemble molecular fragments.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm), Mult., Int. | Predicted ¹³C Shift (ppm) |
| H3 | ~8.1 (s, 1H) | ~134 |
| H4 | ~7.6 (d, 1H) | ~122 |
| H5 | ~7.1 (t, 1H) | ~121 |
| H6 | ~7.4 (d, 1H) | ~128 |
| -CH₂- | ~4.0 (s, 2H) | ~40 |
| -NH₂ | ~2.5 (br s, 2H) | - |
| N-CH₃ | ~4.1 (s, 3H) | ~35 |
| C7 | - | ~130 |
| C3a | - | ~125 |
| C7a | - | ~140 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The broadness and position of the -NH₂ peak are highly variable.
Two-Dimensional (2D) NMR: Unambiguous Isomer Assignment
Expertise & Causality: While 1D NMR suggests the presence of all the required pieces, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC maps protons to their directly attached carbons, and HMBC—the decisive experiment here—reveals long-range (2-3 bond) correlations between protons and carbons.[15] The HMBC spectrum provides the critical evidence to distinguish the N-1 from the N-2 methyl isomer.
For an N-1 methyl indazole , the key long-range correlation is a three-bond coupling (³J) between the protons of the N-methyl group and the C-7a bridgehead carbon. This correlation is geometrically impossible for the N-2 isomer.[16]
Workflow for 2D NMR Interpretation:
-
HSQC: Correlate every proton signal (except the labile -NH₂) to its directly bonded carbon atom. This assigns the protonated carbons (C3, C4, C5, C6, -CH₂, and -CH₃).
-
COSY: Confirm the connectivity of the aromatic protons. A correlation between H4 and H5, and between H5 and H6, will establish the arrangement of the benzene portion of the ring.
-
HMBC: This is the final step for assembling the full structure.
-
Confirm Aminomethyl Position: Look for correlations from the methylene (-CH₂) protons to the aromatic carbons C6 and C7, and the quaternary carbon C7a. This firmly places the aminomethyl group at the C7 position.
-
Confirm N-1 Methyl Position: Identify the crucial cross-peak between the N-methyl (-CH₃) protons and the quaternary carbon C-7a. This single correlation unambiguously confirms the structure as the N-1 isomer. An additional correlation from the N-methyl protons to C-3 may also be observed.
-
Mandatory Visualization: Key HMBC Correlations
Below is a diagram illustrating the dispositive HMBC correlations that confirm the structure of (1-methyl-1H-indazol-7-yl)methanamine.
Caption: Key HMBC correlations confirming the N-1 methyl and C-7 aminomethyl positions.
Integrated Workflow and Conclusion
The structural elucidation of (1-methyl-1H-indazol-7-yl)methanamine is not a linear process but an integrated workflow where each piece of data validates the others.
Mandatory Visualization: Elucidation Workflow
Caption: Logical workflow for the integrated structural elucidation process.
By systematically applying a suite of modern analytical techniques, the structure of (1-methyl-1H-indazol-7-yl)methanamine can be determined with a high degree of confidence. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy validates the presence of the required functional groups and the successful N-methylation of the indazole ring. The final, unambiguous proof is delivered by a combination of 1D and 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, is indispensable, providing the definitive three-bond correlation between the N-methyl protons and the C-7a carbon that irrefutably establishes the N-1 substitution pattern. This integrated, multi-technique approach represents a robust and self-validating paradigm for the structural characterization of complex heterocyclic molecules in a drug discovery and development setting.
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(Note: Image is a representation of the named chemical structure.)